molecular formula C19H16ClNO4S B4558675 methyl 3-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoate

methyl 3-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoate

Cat. No. B4558675
M. Wt: 389.9 g/mol
InChI Key: DVCQGFBZHBTTRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like this typically involves multi-step reactions, starting from simpler precursors. While the specific synthesis route for this compound is not detailed, analogous compounds often require steps like nitration, reduction, cyclization, and esterification. For instance, the synthesis of related heterocyclic compounds involves initial ring formation followed by functional group transformations to introduce elements like methoxy and chloro groups (Shestopalov & Naumov, 2003).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical reactivity and physical properties. Techniques like X-ray crystallography can provide definitive information on molecular geometry, bond lengths, and angles, which are essential for predicting reactivity patterns. The presence of aromatic systems, heteroatoms, and substituents like methoxy and chloro groups significantly influence the electronic distribution within the molecule, affecting its chemical behavior (Kumarasinghe et al., 2009).

Scientific Research Applications

Optical Investigations and Solar Energy Applications

Methyl 3-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoate exhibits potential in solar energy applications. A study by Alamro et al. (2021) on liquid crystalline materials, including derivatives of methyl benzoate, showed that these materials have suitable band energy gaps for solar energy applications. Specifically, they demonstrated optical band gaps in the UV and visible light range, making them suitable for harnessing solar energy (Alamro et al., 2021).

Synthesis and Structural Characterization in Chemistry

The compound has been a focus in the synthesis and structural characterization in chemical research. For instance, Chan et al. (1977) discussed the synthesis and X-ray structure of a closely related compound, methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, highlighting the detailed molecular structure and proposed reaction mechanisms (Chan et al., 1977).

Antimicrobial Activities

In the realm of antimicrobial research, Bektaş et al. (2010) synthesized novel derivatives, including triazole derivatives, to evaluate their antimicrobial activities. These studies contribute to the understanding of the antimicrobial potential of methyl benzoate derivatives (Bektaş et al., 2010).

Photophysical Properties and Biological Activity

Research by Zaltariov et al. (2015) on silicon-containing bis-azomethines, including derivatives of methyl benzoate, focused on their photophysical properties and potential biological activity. These studies shed light on the UV light absorbing and fluorescent characteristics of these compounds, suggesting applications in fields like photodynamic therapy (Zaltariov et al., 2015).

Molecular and Electronic Analysis in Organic Chemistry

Further research in organic chemistry involves the molecular and electronic analysis of related compounds. Beytur et al. (2021) conducted a study on heterocyclic derivatives, analyzing their electronic, nonlinear optical properties, and spectroscopic properties. This research contributes to the understanding of the electronic properties of such compounds (Beytur et al., 2021).

properties

IUPAC Name

methyl 3-[(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S/c1-10-4-5-11(19(23)25-3)8-14(10)21-18(22)17-16(20)13-7-6-12(24-2)9-15(13)26-17/h4-9H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCQGFBZHBTTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoate
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methyl 3-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoate
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methyl 3-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoate
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methyl 3-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoate
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methyl 3-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoate
Reactant of Route 6
methyl 3-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoate

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